molecular formula C10H13NO2 B566578 Phenacetin-ring-UL-14C CAS No. 105931-34-8

Phenacetin-ring-UL-14C

Cat. No.: B566578
CAS No.: 105931-34-8
M. Wt: 191.172
InChI Key: CPJSUEIXXCENMM-MIJAGRGVSA-N
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Description

Phenacetin-ring-UL-14C (N-[4-Hydroxy(14C6)phenyl]acetamide, CAS No. 90135-67-4) is a uniformly labeled $^{14}\text{C}$ isotopologue of phenacetin, a historic analgesic and antipyretic drug. Its molecular formula is $\text{C}8^{14}\text{C}6\text{H}9\text{NO}2$ (with six $^{14}\text{C}$ atoms in the benzene ring), and it has a molecular weight of 163.118 g/mol . Phenacetin itself (unlabeled) is an ethyl ether derivative of para-aminophenol, metabolized in vivo to acetaminophen (paracetamol). However, due to nephrotoxicity and carcinogenicity risks, phenacetin was withdrawn from clinical use in the 1980s . The $^{14}\text{C}$-labeled variant is primarily utilized in pharmacokinetic and metabolic studies to track drug disposition, biotransformation pathways, and excretion mechanisms via radiotracing techniques such as autoradiography or liquid scintillation counting.

Properties

CAS No.

105931-34-8

Molecular Formula

C10H13NO2

Molecular Weight

191.172

IUPAC Name

N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i4+2,5+2,6+2,7+2,9+2,10+2

InChI Key

CPJSUEIXXCENMM-MIJAGRGVSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

  • Acetaminophen (Paracetamol, CAS 621-42-1): Acetaminophen shares structural similarity with phenacetin as the active metabolite of the latter. Unlike phenacetin, acetaminophen lacks the ethoxy group ($\text{-OCH}2\text{CH}3$) and instead has a hydroxyl group ($\text{-OH}$) at the para position. This modification reduces toxicity but retains analgesic properties.
  • Deuterated Acetaminophen Derivatives: Acetaminophen-d4 (CAS 64315-36-2) and Acetaminophen-d3 (CAS 60902-28-5) are deuterium-labeled isotopologues used as internal standards in mass spectrometry (MS) for quantitative analysis.

Other $^{14}\text{C}$-Labeled Aromatic Compounds

lists several $^{14}\text{C}$-ring-labeled compounds (e.g., Atrazine-ring-UL-14C, MethylParathion-ring-UL-14C) with specific radioactivities ranging from 6.4–15.5 mCi/mmol and purities of 96.1–99.6% . While these compounds are structurally distinct (e.g., pesticides like parathion), their $^{14}\text{C}$-labeling methodologies share similarities with Phenacetin-ring-UL-14C in terms of synthesis and applications in environmental or metabolic tracing.

Data Tables

Table 1: Comparison of this compound with Structurally Related Compounds

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Radiolabel/Isotope Key Application(s)
This compound 90135-67-4 $\text{C}8^{14}\text{C}6\text{H}9\text{NO}2$ 163.118 $^{14}\text{C}$ (uniform) Metabolic studies, radiotracing
Acetaminophen 621-42-1 $\text{C}8\text{H}9\text{NO}_2$ 151.16 None Analgesic, antipyretic drug
Acetaminophen-d4 64315-36-2 $\text{C}8\text{D}4\text{H}5\text{NO}2$ 155.20 Deuterium ($^2\text{H}$) MS internal standard
Atrazine-ring-UL-14C* N/A $\text{C}8^{14}\text{C}3\text{H}{14}\text{ClN}5$ 215.68 (unlabeled) $^{14}\text{C}$ (uniform) Environmental fate studies

*Data for Atrazine-ring-UL-14C included for $^{14}\text{C}$-labeling context only; structural dissimilarity noted.

Table 2: Radioactivity and Purity of Select $^{14}\text{C}$-Labeled Compounds (from )

Compound Specific Radioactivity (mCi/mmol) Purity (%) Source
Atrazine-ring-UL-14C 15.1 98.1 SCC
MethylParathion-ring-UL-14C 13.8 99.5 SCC
4-Nitrophenol-UL-14C 6.4 99.6 SCC
Phenol-UL-14C 9.0 98.5 SCC

Key Research Findings

  • Metabolism and Toxicity: Phenacetin is metabolized by hepatic cytochrome P450 enzymes to acetaminophen, which undergoes further conjugation. However, phenacetin’s ethoxy group contributes to the formation of nephrotoxic metabolites (e.g., reactive quinone imines), unlike acetaminophen’s safer hydroxylated pathway .
  • Labeling Applications: $^{14}\text{C}$-labeling in phenacetin enables precise tracking of drug absorption and elimination, whereas deuterated acetaminophen analogs are optimized for analytical precision in MS .
  • Regulatory Context: Phenacetin’s withdrawal underscores the importance of isotopic labeling in elucidating toxicity mechanisms, contrasting with acetaminophen’s continued therapeutic use .

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